molecular formula C22H20NO2+ B1224682 1-[4-[(E)-2-(4-methoxyphenyl)ethenyl]pyridin-1-ium-1-yl]-2-phenylethanone

1-[4-[(E)-2-(4-methoxyphenyl)ethenyl]pyridin-1-ium-1-yl]-2-phenylethanone

Cat. No.: B1224682
M. Wt: 330.4 g/mol
InChI Key: QHSXLFJZNQFYPQ-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-[2-(4-methoxyphenyl)ethenyl]-1-pyridin-1-iumyl]-2-phenylethanone is a member of acetamides.

Scientific Research Applications

Applications in Organometallic Chemistry

The compound has been utilized in the preparation of monodentate ligands for molybdenum and tungsten complexes. These ligands, including derivatives of 4-(4-methoxyphenyl)pyridine, play a significant role in studying metal-metal interactions and electronic properties in organometallic chemistry (Das et al., 1993).

Role in X-ray Powder Diffraction

1-(4-Methoxyphenyl) derivatives are crucial in X-ray powder diffraction studies, serving as intermediates in synthesizing anticoagulants like apixaban. Their well-defined crystallographic data aid in the characterization of these compounds (Wang et al., 2017).

Contribution to Electro-Optic Materials

Derivatives of this compound have been synthesized for use in electro-optic materials. They form part of the layer-by-layer self-assembled donor-acceptor chromophores, contributing to the development of nonlinear optical/electro-optic materials (Facchetti et al., 2003).

Hybrid Organic-Inorganic Materials

These compounds are used to create organic-inorganic hybrid materials, combining with perhalometallate anions to form structures like tetrachloridocobaltate(II) and tetrachloridozincate(II). Such materials are studied for their crystal structures and potential applications in materials science (Campos-Gaxiola et al., 2015).

Hydrogen Bonding in Liquid Crystals

The compound's derivatives are investigated for their role in hydrogen bonding and the design of liquid crystals, specifically in the creation of twist-bend nematogens. These studies contribute to the understanding of liquid crystal behavior and the development of new liquid crystal materials (Walker et al., 2020).

Synthesis of Luminescent Materials

Derivatives are synthesized for creating luminescent materials. Their optical properties, such as fluorescence spectra, are analyzed in relation to chemical structures, contributing to the field of photoluminescent materials (Volpi et al., 2017).

Synthesis of Novel Pyrazoline Derivatives

These derivatives are synthesized and studied for their potential as anti-inflammatory and antibacterial agents, contributing to the field of medicinal chemistry (Ravula et al., 2016).

Properties

Molecular Formula

C22H20NO2+

Molecular Weight

330.4 g/mol

IUPAC Name

1-[4-[(E)-2-(4-methoxyphenyl)ethenyl]pyridin-1-ium-1-yl]-2-phenylethanone

InChI

InChI=1S/C22H20NO2/c1-25-21-11-9-18(10-12-21)7-8-19-13-15-23(16-14-19)22(24)17-20-5-3-2-4-6-20/h2-16H,17H2,1H3/q+1/b8-7+

InChI Key

QHSXLFJZNQFYPQ-BQYQJAHWSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)C(=O)CC3=CC=CC=C3

SMILES

COC1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C(=O)CC3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C(=O)CC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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